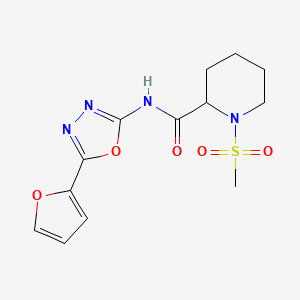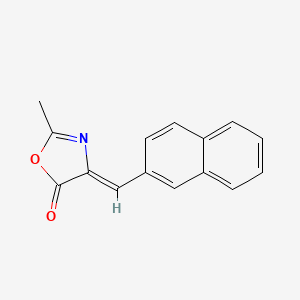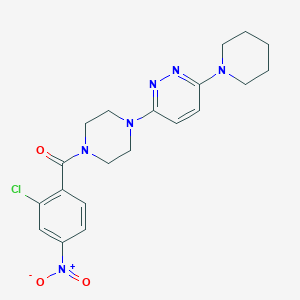![molecular formula C20H24FN3O4S B2522323 N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1049391-70-9](/img/structure/B2522323.png)
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C20H24FN3O4S and its molecular weight is 421.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Applications
Several studies have synthesized and evaluated the antimicrobial efficacy of compounds structurally related to N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide. These compounds have demonstrated significant activity against a variety of bacterial and fungal strains. For example, derivatives of piperazine incorporating imidazo[1,2-b]pyridazine moiety were synthesized and found to possess in vitro antimicrobial activity against gram-positive and gram-negative bacteria as well as antifungal and antimalarial activity (Bhatt, Kant, & Singh, 2016). Similarly, new pyridine derivatives were synthesized and displayed notable antibacterial and antifungal activities (Patel & Agravat, 2007).
Antiproliferative Activity
Compounds related to the queried chemical structure have been investigated for their antiproliferative effects against various cancer cell lines. A study synthesized derivatives of 2-piperazino-1,3-benzo[d]thiazoles and evaluated their in vitro antiproliferative activity, finding some derivatives with potent effects on human cancer cell lines (Al-Soud et al., 2010).
Antioxidant Properties
The antioxidant potential of sulfonamide derivatives has also been explored. Compounds containing a 4´-(substituted phenyl)piperazin-1´-yl moiety were screened for their antioxidant capacity, indicating promising activities comparable to reference drugs (Malík et al., 2017).
Carbonic Anhydrase Inhibitory Activity
A study focused on the synthesis of thioureido-substituted sulfonamides, demonstrating their inhibitory properties against carbonic anhydrase isozymes, which are relevant for the treatment of conditions like glaucoma (Mincione et al., 2005).
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound has been demonstrated to be a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function. It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .
Biochemical Pathways
The compound affects the biochemical pathways involving ENTs. ENTs are involved in the transport of nucleosides across the cell membrane, which is crucial for nucleotide synthesis. By inhibiting ENTs, the compound disrupts nucleotide synthesis, which can have downstream effects on DNA replication and cell proliferation .
Pharmacokinetics
The compound’s irreversible inhibition of ents suggests that it may have a long-lasting effect in the body .
Result of Action
The compound’s action results in the inhibition of ENTs, leading to disrupted nucleotide synthesis. This can have various molecular and cellular effects, potentially including reduced cell proliferation .
Future Directions
Biochemical Analysis
Biochemical Properties
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of human equilibrative nucleoside transporters (ENTs). These transporters are crucial for nucleotide synthesis and the regulation of adenosine function. The compound interacts with ENTs by binding to their active sites, thereby inhibiting their function . This interaction is non-competitive and irreversible, meaning that the compound binds to a site other than the active site and does not dissociate easily . The presence of the fluorophenyl moiety next to the piperazine ring is essential for its inhibitory effects .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by inhibiting the function of ENTs, which play a role in the regulation of adenosine levels . This inhibition can lead to altered gene expression and changes in cellular metabolism. The compound does not affect cell viability, protein expression, or the internalization of ENTs, indicating that its effects are specific to the inhibition of nucleoside transport .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to ENTs. The compound binds to a site distinct from the active site, leading to a reduction in the maximum velocity (Vmax) of nucleoside uptake without affecting the affinity (Km) of the transporter for its substrate . This suggests that the compound induces a conformational change in the transporter that reduces its activity. Molecular docking studies have shown that the binding site of the compound in ENT1 may differ from that of other conventional inhibitors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard laboratory conditions and does not degrade easily . Long-term studies have shown that its inhibitory effects on ENTs persist over extended periods, indicating that the compound remains active and effective in inhibiting nucleoside transport
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits nucleoside transport without causing significant adverse effects . At higher doses, it may lead to toxic effects, including alterations in cellular metabolism and potential damage to tissues
Metabolic Pathways
This compound is involved in metabolic pathways related to nucleoside transport and metabolism. The compound interacts with ENTs, which are responsible for the uptake of nucleosides into cells . By inhibiting these transporters, the compound can affect the levels of nucleosides and their metabolites within cells. This can lead to changes in metabolic flux and alterations in the levels of various metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound is likely to be taken up by cells via passive diffusion or facilitated transport . Once inside the cells, it may bind to specific proteins that facilitate its distribution and localization within different cellular compartments
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound is likely to be localized in specific cellular compartments where ENTs are present This localization is essential for its inhibitory effects on nucleoside transport
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4S/c21-17-3-1-2-4-18(17)24-11-9-23(10-12-24)8-7-22-29(25,26)16-5-6-19-20(15-16)28-14-13-27-19/h1-6,15,22H,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRURLUISEXNHAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(3-chlorobenzyl)-6-methyl-3-pyridin-2-ylisothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2522240.png)
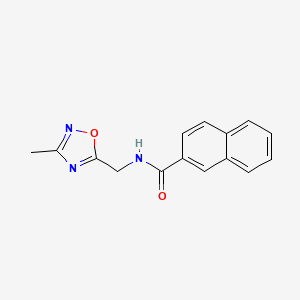
![ethyl 4-[4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoate](/img/structure/B2522244.png)
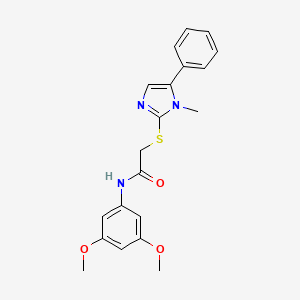
![N~6~-cyclopentyl-N~4~-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2522246.png)
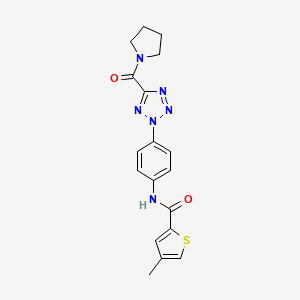

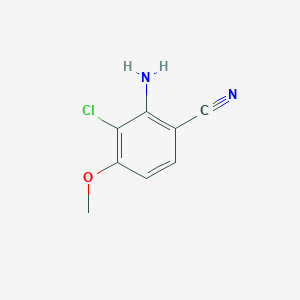
![8-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2522253.png)

![1'-(4-Nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2522257.png)
